CID 53297382

Description

Overview of Bispyribac-sodium as a Pyrimidinyl Carboxy Herbicide

Bispyribac-sodium, the sodium salt of bispyribac (B138428), is a selective, systemic, post-emergence herbicide. medchemexpress.comscimplify.comchemicalwarehouse.com It belongs to the pyrimidinyl carboxy herbicide group and the pyrimidinylthiobenzoate chemical class. scimplify.comapvma.gov.auresearchgate.netnih.gov The compound is absorbed through foliage and roots and moves throughout the plant tissue to control a wide spectrum of weeds, including grasses, sedges, and broadleaf species. chemicalwarehouse.comresearchgate.netscimplify.com It is most commonly used for weed management in rice cultivation and turf. chemicalwarehouse.comresearchgate.netscimplify.comed.ac.uk After application, susceptible weeds show signs of yellowing and cease to grow within 3 to 7 days, with complete control typically occurring within 14 to 21 days. epa.gov

Research Significance and Scope in Weed Science

Bispyribac-sodium holds considerable significance in weed science, primarily due to its efficacy as a broad-spectrum herbicide in major crops like rice. researchgate.netisws.org.in Its mode of action as an acetolactate synthase (ALS) inhibitor places it in the Weed Science Society of America (WSSA) Group 2, a critical category of herbicides. apvma.gov.auwi.gov Research focuses on its effectiveness in various rice ecosystems, such as direct-seeded and transplanted rice. ed.ac.ukresearchgate.net A significant area of study involves the evolution of herbicide resistance in weed populations due to the repeated use of ALS-inhibiting herbicides. apvma.gov.auisws.org.in Consequently, research into managing resistant weed biotypes and understanding cross-resistance patterns is crucial for the sustainable use of bispyribac-sodium in agriculture. isws.org.inscielo.org

Properties

CAS No. |

125401-92-5 |

|---|---|

Molecular Formula |

C19H18N4NaO8 |

Molecular Weight |

453.4 g/mol |

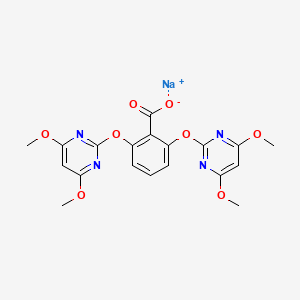

IUPAC Name |

sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |

InChI |

InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25); |

InChI Key |

OLXPCSUEHPHOLS-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC.[Na] |

Appearance |

Solid powder |

Other CAS No. |

125401-92-5 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid bispyribac bispyribac-sodium KIH-2023 Nominee |

Origin of Product |

United States |

Molecular Mechanisms of Herbicidal Action of Bispyribac Sodium

Target Enzyme Inhibition: Acetolactate Synthase (ALS)

The primary target of Bispyribac-sodium is the enzyme Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netucanr.edu This enzyme is central to the biosynthesis of vital amino acids in plants. nih.gov

Bispyribac-sodium belongs to the pyrimidinyl-benzoate (PYB) chemical class of ALS-inhibiting herbicides. ncsu.edu Its mechanism of inhibition is characterized by its interaction with the ALS enzyme at a site distinct from the active site where the substrates (pyruvate and 2-ketobutyrate) normally bind. Structural analyses of the Arabidopsis thaliana ALS enzyme in complex with Bispyribac-sodium reveal that the herbicide molecule adopts a twisted "S"-shaped conformation upon binding.

The molecule inserts itself into a channel that leads to the enzyme's active site, with its pyrimidinyl group positioned deepest within this binding pocket. This binding event effectively blocks the channel, physically preventing the substrates from accessing the active site. This mode of action classifies Bispyribac-sodium as a non-competitive inhibitor. Rather than competing with the substrate for the same binding location, it alters the enzyme's structure in a way that renders it inactive. Research has also shown that the binding of Bispyribac-sodium can induce conformational changes in the enzyme that abolish the time-dependent, accumulative inhibition that is critical to the high efficacy of many ALS inhibitors. nih.gov

The inhibition of ALS by Bispyribac-sodium triggers a cascade of detrimental cellular and physiological events in susceptible plants. The immediate consequence is the cessation of branched-chain amino acid (valine, leucine (B10760876), and isoleucine) production. unl.edunih.gov Since these amino acids are fundamental building blocks for proteins, their depletion rapidly halts protein synthesis, which in turn disrupts DNA synthesis and cell division. epa.gov

This disruption is most pronounced in the plant's meristematic tissues—the primary sites of growth, such as shoot and root tips—where amino acid demand is highest. unl.eduepa.gov Growth of the affected plant quickly ceases, often within a week of application. Visible symptoms follow, typically beginning with chlorosis (yellowing) of the new growth and growing points, which can then become necrotic (turn brown and die). nih.gov In some plants, veins may appear reddish or purplish. The accumulation of the substrate 2-ketobutyrate, which can become toxic at high concentrations, has also been implicated as a secondary effect contributing to plant death. epa.gov Ultimately, the plant undergoes a general decline and dies over a period of several weeks. researchgate.net

Systemic Activity and Translocation within Plant Biotypes

Bispyribac-sodium's effectiveness relies on its ability to be absorbed by the plant and transported to the meristematic tissues where ALS is most active. researchgate.netucanr.edu

The rate and extent of absorption can be influenced by environmental factors such as temperature. Research on rice seedlings has shown that absorption of ¹⁴C-labeled Bispyribac-sodium increases with time, with maximum absorption occurring around 24 hours after treatment. sbcpd.orgnih.gov Furthermore, warmer temperatures have been shown to stimulate a higher rate of absorption compared to colder conditions. sbcpd.orgnih.gov

Table 1: Effect of Temperature on Foliar Absorption of ¹⁴C-Bispyribac-sodium in Rice Seedlings

| Temperature Condition | Relative Absorption |

| Cold (22/16°C Day/Night) | Lower |

| Warm (30/22°C Day/Night) | Higher |

This table is based on findings that warm temperatures promoted higher absorption of the compound compared to cold temperatures in rice seedlings. sbcpd.orgnih.gov

Once absorbed, Bispyribac-sodium is translocated systemically throughout the plant via both the xylem and phloem vascular systems. unl.eduucanr.edu This allows the compound to move from the point of entry (source) to areas of active growth (sink), such as shoot tips, crowns, and roots, where it inhibits ALS. unl.eduucanr.edu

While the herbicide is mobile, studies using radiolabeled Bispyribac-sodium (¹⁴C-bispyribac-sodium) indicate that a substantial amount of the compound absorbed through the foliage is retained within the treated leaf. sbcpd.orgnih.gov However, the portion that is translocated moves effectively to the growing points. For instance, research on different turfgrass species showed that while ≥90% of the foliar-absorbed compound remained in the treated leaf, translocation to crowns and shoots was observed. sbcpd.org

The efficiency of translocation can vary between different plant species, which may contribute to differences in their susceptibility. For root-absorbed Bispyribac-sodium, significant translocation to the shoots occurs. Some grass species translocate as much as 80% of the root-absorbed compound to their shoots. sbcpd.org Because the target enzyme, ALS, is located within the chloroplasts where BCAA synthesis occurs, the herbicide must be capable of crossing cellular and organellar membranes to reach its site of action. The movement across the chloroplast membrane likely occurs via passive diffusion, a process influenced by the physicochemical properties of the herbicide molecule.

Table 2: Translocation of Root-Absorbed ¹⁴C-Bispyribac-sodium in Different Grass Species

| Plant Species | Percentage of Absorbed ¹⁴C Translocated to Shoots |

| Annual Bluegrass | ~80% |

| Roughstalk Bluegrass | ~80% |

| Creeping Bentgrass | ~66% |

| Kentucky Bluegrass | ~66% |

This table is based on research findings detailing the translocation of root-absorbed Bispyribac-sodium in cool-season turfgrasses. sbcpd.org

Factors Influencing Bispyribac-sodium Translocation Efficiency

Plant Species and Cultivar Differences

Significant variations in the translocation of bispyribac-sodium have been observed among different plant species, which often explains the herbicide's selectivity. Research on cool-season turfgrasses has demonstrated that species tolerance is linked to differences in absorption and subsequent translocation.

In one study, creeping bentgrass, a more tolerant species, exhibited lower foliar and root absorption and translocation compared to the more susceptible annual bluegrass and roughstalk bluegrass. cambridge.orgconfex.com Following foliar application, the majority of the absorbed ¹⁴C-labeled bispyribac-sodium (over 90%) remained in the treated leaf across all species. bioone.org However, the amount that was translocated to vital areas like crowns and shoots was greater in annual and roughstalk bluegrass than in creeping bentgrass. confex.combioone.org

Root uptake and subsequent translocation also vary by species. Annual and roughstalk bluegrass were found to translocate approximately 80% of root-absorbed bispyribac-sodium to their shoots. cambridge.orgconfex.combioone.org In contrast, creeping bentgrass and Kentucky bluegrass translocated a lesser amount, around 66%. cambridge.orgconfex.combioone.org These findings suggest that efficient root absorption and translocation to the shoots are major contributors to the herbicide's total activity within a plant. cambridge.orgconfex.com The lower absorption and translocation rates in creeping bentgrass likely contribute to its greater tolerance to the herbicide. cambridge.orgconfex.com

Even within the same species, different cultivars can show varied responses. In rice, the cultivar BRS Bojuru was found to be more sensitive to bispyribac-sodium applied to the leaves than the BRS Pelota cultivar, which may be related to differences in translocation or metabolic breakdown. awsjournal.org However, another study on rice seedlings found that while a cold-tolerant cultivar (IRGA 424) had greater absorption than a cold-susceptible one (Epagri 109), the translocation of the herbicide was not significantly affected by the cultivar type. sbcpd.org

Table 1: Translocation of Foliar-Applied ¹⁴C-Bispyribac-sodium in Cool-Season Turfgrasses Data represents the percentage of absorbed radioactivity translocated to different plant parts.

| Species | Treated Leaf (%) | Shoots (%) | Crown (%) | Roots (%) |

|---|---|---|---|---|

| Creeping bentgrass | >90 | 3.6 | <1.0 | 2.8 |

| Annual bluegrass | <90 | 4.9 | 1.5 | 2.2 |

| Kentucky bluegrass | >90 | 4.3 | 1.5 | 1.5 |

| Roughstalk bluegrass | <90 | 6.6 | 2.2 | 1.9 |

Source: Data compiled from research findings. bioone.orgbioone.org

Application Method and Plant Growth Stage

The translocation and resulting efficacy of bispyribac-sodium are also influenced by where and when the herbicide is applied.

Studies have shown that applications involving soil uptake, either alone or in combination with foliar application, lead to greater injury and shoot dry weight reduction in turfgrass species compared to foliar-only treatments. cambridge.orgconfex.com This indicates that bispyribac-sodium is readily taken up by the roots and effectively translocated to the shoots, where it exerts its herbicidal action. confex.combioone.org

The developmental stage of the weed at the time of application is another crucial factor. The efficacy of bispyribac-sodium is generally higher when applied to younger weeds. researchgate.net For instance, applications at the four-leaf stage provided excellent control (over 97%) of barnyardgrass, junglerice, and southern crabgrass. researchgate.net However, the effectiveness was notably reduced when the herbicide was applied at the eight-leaf stage. researchgate.net This suggests that younger, more actively growing plants may translocate the herbicide more efficiently to the meristematic tissues where it inhibits the acetolactate synthase (ALS) enzyme. epa.gov

Table 2: Effect of Bispyribac-sodium Application Placement on Turfgrass Shoot Dry Weight % of untreated control 28 days after treatment

| Species | Foliar Application | Soil Application | Foliar + Soil Application |

|---|---|---|---|

| Creeping bentgrass | 113% | 54% | 59% |

| Annual bluegrass | 41% | 20% | 20% |

| Kentucky bluegrass | 41% | 21% | 24% |

Source: Data compiled from research findings. bioone.org

Environmental Conditions

Environmental factors, particularly temperature, can significantly affect the absorption and, consequently, the performance of bispyribac-sodium, although the direct impact on translocation appears less pronounced.

Research on rice seedlings demonstrated that warm temperatures (30/22°C day/night) promoted higher foliar absorption of the herbicide compared to cold temperatures (22/16°C). sbcpd.orgnih.gov Maximum absorption was typically observed 24 hours after treatment and was stimulated by the warmer conditions. sbcpd.orgnih.gov However, in the same study, temperature did not appear to have a significant effect on the translocation of the absorbed herbicide. sbcpd.orgnih.gov Despite the lack of a direct impact on translocation, cold stress was found to reduce the rate of herbicide metabolism in rice plants. sbcpd.orgnih.gov This slower breakdown of the active compound, combined with continued absorption, can lead to increased injury in the crop under colder conditions. scielo.brscielo.br

Table 3: Effect of Temperature on Foliar Absorption of ¹⁴C-Bispyribac-sodium in Rice Cultivars Data represents the percentage of applied radioactivity absorbed by the plant.

| Rice Cultivar | Condition | Absorption (%) |

|---|---|---|

| IRGA 424 | Cold (22/16°C) | 13.9 |

| IRGA 424 | Warm (30/22°C) | 16.5 |

| Epagri 109 | Cold (22/16°C) | 11.2 |

| Epagri 109 | Warm (30/22°C) | 13.5 |

Source: Data compiled from research findings. sbcpd.org

Plant Metabolic Responses and Selectivity to Bispyribac Sodium

Differential Metabolism as a Basis for Herbicidal Selectivity

The ability of a plant to tolerate bispyribac-sodium is intrinsically linked to its capacity to metabolically detoxify the herbicide. This process varies significantly among different plant species and even between varieties of the same species.

The primary mechanism underlying the selectivity of bispyribac-sodium is the rate at which it is metabolized within the plant. Tolerant species, like rice, quickly break down the herbicide into inactive metabolites. epa.gov In contrast, sensitive weeds, such as certain species of Echinochloa (barnyardgrass), metabolize the compound much more slowly, allowing the active ingredient to reach and inhibit the target enzyme, ALS. ucdavis.edu

For instance, studies have shown that indica rice varieties exhibit greater tolerance to bispyribac-sodium compared to japonica varieties. nih.govresearchgate.net This difference is attributed to a higher rate of herbicide degradation in the indica cultivars. mdpi.com Research comparing tolerant rice with susceptible weeds demonstrates that rice plants rapidly convert bispyribac-sodium into non-herbicidal products, a process that is significantly slower in susceptible weed biotypes. epa.govresearchgate.net The main metabolic reactions involved are O-demethylation and ring hydroxylation. researchgate.net

Table 1: Comparative Metabolism of Bispyribac-sodium in Rice Varieties

| Rice Variety | Tolerance Level | Bispyribac-sodium Degradation Rate | Primary Reference |

|---|---|---|---|

| Indica | Tolerant | High | nih.govresearchgate.netmdpi.com |

| Japonica | Sensitive | Low | nih.govresearchgate.netmdpi.com |

Environmental conditions, particularly temperature, can significantly impact a plant's ability to metabolize bispyribac-sodium. Cold stress has been shown to reduce the rate of herbicide metabolism in rice seedlings, leading to increased injury. nih.govsbcpd.org

Table 2: Effect of Temperature on Bispyribac-sodium Metabolism in Rice Seedlings

| Temperature Condition | Injury Level | Parent Herbicide Retention | Metabolite B Formation | Primary Reference |

|---|---|---|---|---|

| Warm (30/22°C) | Lower | Lower | Higher | nih.govsbcpd.org |

| Cold (22/16°C) | Higher | Higher | Lower | nih.govsbcpd.org |

Enzymatic Detoxification Pathways of Bispyribac-sodium

The detoxification of bispyribac-sodium is an active enzymatic process involving several key enzyme families. These enzymes modify the herbicide, rendering it non-toxic and facilitating its sequestration or further degradation.

Cytochrome P450 monooxygenases (CYP450s) are a major family of enzymes responsible for the oxidative degradation of herbicides, including bispyribac-sodium. researchgate.netresearchgate.net These enzymes catalyze reactions such as hydroxylation and demethylation, which are the initial steps in the detoxification pathway of bispyribac-sodium. researchgate.net The involvement of CYP450s is confirmed by studies where the application of P450 inhibitors, like piperonyl butoxide and malathion (B1675926), increases the herbicidal injury to rice and reverses resistance in weeds. researchgate.netnih.govresearchgate.net

In multiple-herbicide-resistant biotypes of Echinochloa phyllopogon, resistance to bispyribac-sodium has been linked to the incremental metabolism by CYP450s. nih.govbohrium.com Upon exposure to the herbicide, a strong induction of P450 activity is observed in the resistant lines. nih.govbohrium.com

Glutathione (B108866) S-transferases (GSTs) are another critical group of enzymes in Phase II of xenobiotic detoxification. illinois.edunih.gov They catalyze the conjugation of glutathione to the herbicide molecule (or its metabolites from Phase I), making it more water-soluble and less toxic. illinois.edufrontiersin.org This conjugation is a key step for the subsequent transport of the detoxified compound into the vacuole. illinois.edu

Studies have shown that genes encoding for GSTs, such as OsGSTL2, are upregulated in rice in response to both cold stress and bispyribac-sodium application, particularly in cold-tolerant cultivars. nih.govresearchgate.net This suggests a role for GSTs in mitigating stress and detoxifying the herbicide. In-silico modeling has provided evidence of potential glutathione conjugation with bispyribac-sodium, supporting the involvement of GSTs in its detoxification pathway in rice. atenaeditora.com.br

Specific genes encoding for detoxification enzymes are key determinants of tolerance to bispyribac-sodium. A notable example is the novel cytochrome P450 gene, CYP72A31, which has been identified as conferring tolerance to bispyribac-sodium in indica rice varieties. nih.govresearchgate.netnih.gov The expression level of CYP72A31 mRNA is directly correlated with the level of tolerance; higher expression leads to greater tolerance. nih.govaffrc.go.jp Overexpression of this gene in sensitive japonica rice and even in Arabidopsis confers tolerance to bispyribac-sodium. nih.govnih.gov

In resistant weed populations, other specific CYP450 genes have been implicated. In a resistant biotype of Echinochloa phyllopogon, several P450 genes were found to be upregulated in response to bispyribac-sodium treatment, with CYP71AK2 and CYP72A254 being prominent candidates for conferring resistance. nih.govbohrium.comresearchgate.net Similarly, in rice, the gene CYP72A21 has been shown to be upregulated by both cold and herbicide stress, contributing to tolerance. nih.govresearchgate.net

Table 3: Genes Associated with Bispyribac-sodium Tolerance/Resistance

| Gene | Enzyme Family | Plant Species | Role | Primary Reference |

|---|---|---|---|---|

| CYP72A31 | Cytochrome P450 | Oryza sativa (indica) | Confers tolerance | nih.govresearchgate.netnih.govaffrc.go.jp |

| CYP71AK2 | Cytochrome P450 | Echinochloa phyllopogon | Implicated in resistance | nih.govbohrium.comresearchgate.net |

| CYP72A254 | Cytochrome P450 | Echinochloa phyllopogon | Implicated in resistance | nih.govbohrium.comresearchgate.net |

| CYP72A21 | Cytochrome P450 | Oryza sativa | Upregulated by cold/herbicide stress | nih.govresearchgate.net |

| OsGSTL2 | Glutathione S-Transferase | Oryza sativa | Upregulated by cold/herbicide stress | nih.govresearchgate.net |

Herbicide Resistance Mechanisms in Weed Biotypes Against Bispyribac Sodium

Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a primary mechanism through which weeds develop resistance to Bispyribac-sodium. scielo.br This form of resistance involves genetic mutations at the herbicide's molecular binding site, the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. scielo.brmdpi.comnih.gov These mutations alter the enzyme's structure, preventing the herbicide from binding effectively while preserving the enzyme's biological function. awsjournal.orgawsjournal.org

Identification and Characterization of Mutations in the Acetolactate Synthase (ALS) Gene

The evolution of resistance to ALS-inhibiting herbicides is frequently linked to point mutations within the ALS gene. awsjournal.org These single nucleotide polymorphisms (SNPs) result in amino acid substitutions in the enzyme, conferring resistance. awsjournal.org Researchers have identified mutations at several conserved amino acid positions within the ALS gene that endow resistance in numerous weed species. scielo.brmdpi.com

Table 1: Identified ALS Gene Mutations Conferring Resistance to Bispyribac-sodium in Various Weed Species

| Weed Species | Mutation(s) | Reference(s) |

| Echinochloa crus-galli (Barnyardgrass) | Ala122Val, Ala122Thr, Trp574Leu | usda.gov |

| Cyperus iria (Rice Flatsedge) | Trp574Leu | awsjournal.orgusda.gov |

| Echinochloa oryzicola | Trp574Leu | researchgate.net |

| Monochoria vaginalis | Val143Ile, Val148Ile | mdpi.com |

| Ischaemum rugosum (Wrinklegrass) | Alteration of ALS site of action | scielo.org |

| Raphanus raphanistrum (Wild Radish) | Trp574Leu | scielo.brresearchgate.net |

Analysis of Altered Acetolactate Synthase Enzyme Sensitivity and Activity in Resistant Biotypes

A direct consequence of mutations in the ALS gene is a reduction in the sensitivity of the ALS enzyme to Bispyribac-sodium. This can be quantified through in vitro enzyme assays, which measure the herbicide concentration required to inhibit 50% of the enzyme's activity (I₅₀).

In resistant biotypes, the I₅₀ values for Bispyribac-sodium are significantly higher than in susceptible biotypes. For example, studies on resistant rice flatsedge (Cyperus iria) from Arkansas and Mississippi showed the I₅₀ resistance index (R/S ratio) for a related ALS inhibitor was 2,600 and 200, respectively, indicating a highly insensitive target enzyme. usda.gov Similarly, research on barnyardgrass in India revealed that resistant biotypes maintained 66% to 75% of their ALS enzyme activity after treatment, compared to about 50% activity in susceptible biotypes, confirming the presence of a less sensitive enzyme. cambridge.orgresearchgate.net

Table 2: Resistance Levels and Enzyme Sensitivity in Weed Biotypes

| Weed Species | Herbicide | Resistance Index (RI) | Finding | Reference(s) |

| Echinochloa crus-galli | Bispyribac-sodium | 15-18.5 | High level of resistance; Trp574Leu mutation | researchgate.net |

| Cyperus iria | Bispyribac-sodium | >21 | Cross-resistance to four ALS-inhibitor families | usda.gov |

| Echinochloa crus-galli | Bispyribac-sodium | 2- to 5-fold | Low to medium resistance; insensitive ALS enzyme | cambridge.org |

| Ischaemum rugosum | Bispyribac-sodium | High (ED₅₀ > 1280 g/ha) | Altered ALS enzyme and metabolic resistance | scielo.orgresearchgate.net |

Molecular Characterization of Specific Amino Acid Substitutions Conferring Resistance (e.g., Trp574)

Among the various amino acid substitutions, the change from Tryptophan to Leucine (B10760876) at position 574 (Trp-574-Leu) is one of the most significant mutations conferring high-level, broad cross-resistance to multiple ALS-inhibiting herbicide families, including Bispyribac-sodium. mdpi.comresearchgate.net This specific mutation has been identified in a diverse range of weed species.

The Trp-574-Leu substitution has been documented in Cyperus iria usda.gov, Echinochloa oryzicola researchgate.net, Raphanus raphanistrum scielo.br, and Echinochloa crus-galli. The high resistance levels conferred by this mutation are attributed to the significant structural change it introduces in the herbicide-binding pocket of the ALS enzyme. scielo.br The smaller side chain of leucine compared to tryptophan increases the volume of the binding channel, effectively preventing the herbicide from docking and inhibiting the enzyme. scielo.br Studies have confirmed that this single mutation can result in high resistance indices to Bispyribac-sodium and other ALS inhibitors. researchgate.net

Non-Target Site Resistance (Metabolic Resistance) Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration, without any modification of the target site itself. scielo.brnih.gov This is often achieved by enhancing the plant's natural detoxification processes.

Enhanced Herbicide Detoxification Pathways in Resistant Weed Species

Metabolic resistance occurs when resistant weed biotypes more rapidly detoxify the herbicide to non-phytotoxic compounds compared to susceptible biotypes. nih.gov This enhanced metabolism is a key NTSR mechanism. The primary enzyme families implicated in this process are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). scielo.br

Research has shown that GSTs play a role in the tolerance of rice to Bispyribac-sodium, where increased GST activity and glutathione levels contribute to detoxification. nih.gov In Echinochloa crus-galli, the expression of genes involved in detoxification, including those for CYP450 and GST, has been shown to be regulated by microRNAs (miRNAs), indicating a complex epigenetic layer to metabolic resistance. nih.gov The involvement of these detoxification pathways often leads to broad cross-resistance against herbicides with different modes of action. bohrium.com

Contribution of Cytochrome P450 Monooxygenases to Metabolic Resistance

Cytochrome P450 monooxygenases are a major component of NTSR to Bispyribac-sodium in several weed species. researchgate.net These enzymes catalyze the detoxification of herbicides through reactions like hydroxylation or demethylation. nih.gov Evidence for P450-mediated resistance often comes from studies using P450 inhibitors, such as malathion (B1675926) or piperonyl butoxide. scielo.br The application of these inhibitors can reverse resistance, making resistant weeds susceptible to the herbicide again. ucdavis.eduresearchgate.net

Studies in Echinochloa phyllopogon demonstrated that the addition of malathion or piperonyl butoxide significantly increased the phytotoxicity of Bispyribac-sodium in resistant plants, suggesting that metabolic degradation via P450s was a primary resistance mechanism. ucdavis.eduresearchgate.net Further molecular studies have identified specific P450 genes that are overexpressed or induced upon herbicide treatment in resistant biotypes. In E. phyllopogon, the genes CYP71AK2 and CYP72A254 were found to be prominently transcribed in a resistant line after exposure to Bispyribac-sodium. bohrium.comnih.gov In Beckmannia syzigachne, the gene CYP704A177 was shown to confer resistance specifically to pyroxsulam (B39247) and Bispyribac-sodium when expressed in transgenic Arabidopsis. nih.gov This demonstrates that specific P450 enzymes can be responsible for resistance to particular herbicides.

Table 3: Cytochrome P450 Genes Implicated in Metabolic Resistance to Bispyribac-sodium

| Weed Species | P450 Gene(s) | Finding | Reference(s) |

| Echinochloa phyllopogon | CYP71AK2, CYP72A254 | Upregulated expression in response to Bispyribac-sodium treatment in resistant biotypes. | scielo.brbohrium.comnih.gov |

| Beckmannia syzigachne | CYP704A177 | Overexpression confers resistance to Bispyribac-sodium in transgenic plants. | nih.gov |

Investigation of Epigenetic Regulation in Metabolic Resistance (e.g., microRNAs)

The emergence of herbicide resistance in weed populations is a complex phenomenon that extends beyond target-site mutations. Epigenetic regulation, particularly through microRNAs (miRNAs), is increasingly recognized as a significant mechanism contributing to metabolic resistance against herbicides like bispyribac-sodium. dntb.gov.uanih.gov These small, non-coding RNA molecules can post-transcriptionally regulate gene expression, often by targeting the messenger RNAs (mRNAs) of genes involved in herbicide detoxification, such as those encoding Cytochrome P450 (CYP450) and glutathione-S-transferase (GST). dntb.gov.uanih.gov

Research into the role of miRNAs in bispyribac-sodium resistance has provided novel insights into the adaptive strategies of weeds. researchgate.net Studies have shown that environmental stressors, including herbicide application, can trigger the transcription of specific miRNAs. researchgate.netmdpi.com These miRNAs can then modulate the expression of key detoxification enzymes. mdpi.com

A key finding is the differential expression of certain miRNAs between susceptible and resistant weed biotypes upon exposure to bispyribac-sodium. dntb.gov.uanih.gov In resistant biotypes of Echinochloa crus-galli (barnyardgrass), for instance, the under-expression of specific miRNAs allows for the translation of their target genes, which are involved in detoxifying the herbicide. nih.gov Conversely, in susceptible biotypes, the application of bispyribac-sodium can stimulate the over-expression of these miRNAs. dntb.gov.uanih.gov This increased miRNA activity leads to the down-regulation or "silencing" of the detoxification genes, rendering the plant unable to metabolize the herbicide effectively and thus, susceptible. nih.gov

A study on E. crus-galli identified several miRNAs with high complementarity to the mRNAs of genes associated with bispyribac-sodium detoxification. dntb.gov.ua The expression profiles of eight such miRNAs were analyzed, revealing that five of them (gra-miR7487c, gma-miR396f, gra-miR8759, osa-miR395f, and ath-miR847) showed increased expression after herbicide treatment in both susceptible and resistant biotypes. dntb.gov.uanih.gov However, all of these, except for gra-miR8759, were more highly expressed in the resistant biotypes, suggesting a complex regulatory network. dntb.gov.uanih.gov In cases where miRNA expression was high, a corresponding reduction in the expression of their target genes was observed. nih.gov

This intricate miRNA-mediated regulation represents a sophisticated plant response to herbicide stress. nih.gov The findings underscore that epigenetic mechanisms are a crucial layer of control in the development of metabolic herbicide resistance. dntb.gov.uanih.gov

| miRNA Studied in E. crus-galli | Target Gene/Protein Family | Observed Effect in Response to Bispyribac-sodium | Reference |

| gra-miR7487c | CYP72A254 | Triggered transcription, down-regulating the target gene. | dntb.gov.ua |

| gma-miR396f | Not specified | Increased expression after application in both biotypes; more highly expressed in resistant biotypes. | dntb.gov.uanih.gov |

| gra-miR8759 | eIF4B | Triggered transcription, down-regulating the target gene. | dntb.gov.ua |

| osa-miR395f | Not specified | Increased expression after application in both biotypes; more highly expressed in resistant biotypes. | dntb.gov.uanih.gov |

| ath-miR847 | CYP71AK2 | Triggered transcription, down-regulating the target gene. | dntb.gov.ua |

| ata-miR166c-5p | CYP72A122 | Triggered transcription in susceptible biotypes, leading to down-regulation; under-expressed in resistant biotypes after treatment. | dntb.gov.uanih.gov |

| osa-miR5538 | EcGST | Triggered transcription in susceptible biotypes, leading to down-regulation. | dntb.gov.ua |

| osa-miR166a-5p | CYP81A12 | Triggered transcription in susceptible biotypes, leading to down-regulation. | dntb.gov.ua |

Cross-Resistance Patterns and Evolution to Acetolactate Synthase-Inhibiting Herbicides

Bispyribac-sodium belongs to the pyrimidinyl-thiobenzoate family of herbicides that inhibit the acetolactate synthase (ALS) enzyme. neptjournal.com The intensive and repeated use of ALS-inhibiting herbicides has exerted strong selection pressure on weed populations, leading to the evolution of resistance. cambridge.orgillinois.edu A significant consequence of this evolution is the development of cross-resistance, where a weed biotype resistant to one ALS inhibitor also exhibits resistance to other herbicides from different chemical families within the same mode-of-action group. usda.govmdpi.com

Resistance to ALS inhibitors is most commonly conferred by single nucleotide polymorphisms in the ALS gene, resulting in amino acid substitutions that reduce the herbicide's binding affinity to the enzyme. cambridge.orgresearchgate.net Several point mutations at different positions within the ALS gene have been identified that confer varying patterns of cross-resistance. cambridge.org For example, a tryptophan-to-leucine substitution at position 574 (Trp574Leu) is a well-documented mutation that confers broad cross-resistance to multiple ALS-inhibiting herbicide families. usda.gov

Weed biotypes resistant to bispyribac-sodium often show cross-resistance to other ALS inhibitors. For example, a resistant biotype of Monochoria vaginalis from Indonesia was found to be moderately resistant to bispyribac-sodium, highly resistant to the sulfonylurea (SU) herbicide bensulfuron-methyl, and had low resistance to the triazolopyrimidine (TP) herbicide penoxsulam (B166495). mdpi.com Similarly, resistant accessions of rice flatsedge (Cyperus iria) from Arkansas and Mississippi demonstrated cross-resistance to bispyribac-sodium (pyrimidinyl-thiobenzoate), halosulfuron (B143276) (SU), imazamox (B1671737) (imidazolinone), and penoxsulam (TP). usda.gov

However, the pattern of cross-resistance is not always universal across all ALS-inhibiting families. In a notable case, a biotype of wild mustard (Sinapis arvensis) with target-site resistance was found to be cross-resistant to four of the five main ALS-inhibiting groups—sulfonylureas, imidazolinones, triazolopyrimidines, and sulfonylaminocarbonyltriazolinones—but remained susceptible to bispyribac-sodium (a pyrimidinyloxybenzoic acid). researchgate.net This highlights that the specific mutation in the ALS enzyme determines the spectrum of resistance.

The evolution of cross-resistance poses a significant challenge for weed management, as rotating between different chemical families of ALS-inhibiting herbicides may not be an effective strategy if the target weed population has evolved a broad-spectrum resistance mechanism. nih.gov

| Weed Species | Resistant To | Cross-Resistance Observed | Reference |

| Cyperus iria (Rice flatsedge) | Halosulfuron | Bispyribac-sodium, imazamox, imazethapyr (B50286), penoxsulam | usda.gov |

| Monochoria vaginalis | Bispyribac-sodium | Bensulfuron-methyl, penoxsulam | mdpi.com |

| Sinapis arvensis (Wild mustard) | Tribenuron-methyl | Sulfonylureas, imidazolinones, triazolopyrimidines | researchgate.net |

| Cyperus difformis | Bispyribac-sodium | Not specified in the provided context, but resistance is a known issue. | isws.org.in |

Ecological and Agronomic Strategies for Resistance Management in Agroecosystems

The management of herbicide resistance, including resistance to bispyribac-sodium, requires a proactive and integrated approach that reduces the selection pressure on weed populations. hh-ra.org Relying solely on chemical control, especially with a single herbicide mode of action, accelerates the evolution of resistant biotypes. hracglobal.com Therefore, a combination of ecological and agronomic strategies is essential for sustainable weed management in agroecosystems. hh-ra.org

Key strategies for managing bispyribac-sodium resistance include:

Herbicide Rotation and Mixtures: The cornerstone of resistance management is the rotation of herbicides with different modes of action. hracglobal.com This prevents the continuous selection for resistance to a single herbicide group. hh-ra.org Instead of repeatedly using ALS inhibitors like bispyribac-sodium, farmers should incorporate herbicides that target different plant processes. isws.org.in Tank-mixing bispyribac-sodium with a herbicide from a different mode-of-action group can also be effective, provided both active ingredients control the target weed. hracglobal.com

Crop Rotation: Diversifying crop rotations is a powerful tool for disrupting weed life cycles and enabling the use of different weed management tactics, including a wider range of herbicide modes of action. hracglobal.com For instance, rotating from a rice monoculture, where bispyribac-sodium is common, to a different crop allows for the use of alternative herbicides and cultural practices. researchgate.net

Cultural and Mechanical Weed Control: Integrating non-chemical methods can significantly reduce reliance on herbicides. Practices such as tillage, stale seedbeds (where weeds are allowed to germinate and are then controlled before crop planting), and manual weeding can help manage the weed seed bank. hracglobal.com The use of competitive crop cultivars that quickly establish a canopy can also suppress weed growth. hracglobal.com

Scouting and Early Intervention: Regularly scouting fields to identify and remove any surviving weeds before they can set seed is crucial. sorghumcheckoff.com This prevents the proliferation of potentially resistant individuals and their contribution to the weed seed bank. isws.org.in

Use of Alternative Herbicides: For populations already confirmed to be resistant to bispyribac-sodium, switching to effective alternative herbicides with different modes of action is necessary. For example, studies on resistant Cyperus difformis have shown that herbicides like fluorpyrauxifen-benzyl and bentazone (B1668011) can provide effective control. isws.org.in

Implementing these integrated weed management (IWM) practices can help delay the evolution of resistance to bispyribac-sodium and preserve its efficacy as a valuable weed control tool. hh-ra.org

| Management Strategy | Description | Key Benefit |

| Herbicide Rotation | Avoiding the consecutive use of herbicides with the same mode of action (e.g., ALS inhibitors). hracglobal.com | Reduces consistent selection pressure for a specific resistance trait. hh-ra.org |

| Herbicide Mixtures | Applying a tank mix of two or more herbicides with different modes of action that are both effective against the target weed(s). hracglobal.com | Increases the spectrum of weed control and makes it less likely for a weed to survive that is resistant to both modes of action. |

| Crop Rotation | Changing the crop grown in a field from season to season. hracglobal.com | Diversifies weed pressure and allows for a wider variety of weed management practices, including different herbicides. hracglobal.com |

| Cultural Practices | Employing non-chemical methods like competitive cultivars, optimum planting dates, and water management. hracglobal.com | Reduces overall weed pressure and reliance on chemical controls. |

| Mechanical Control | Using physical methods such as tillage or hand-weeding to remove weeds. hracglobal.com | Directly removes resistant and susceptible weeds, preventing seed production. |

| Scouting | Monitoring fields for weed escapes after herbicide application. sorghumcheckoff.com | Allows for timely removal of potentially resistant plants before they reproduce. isws.org.in |

Environmental Dynamics and Degradation Pathways of Bispyribac Sodium

Persistence and Dissipation Kinetics in Environmental Compartments

Dissipation in Aquatic Systems (Water, Sediment)

Given its application in flooded rice fields, the behavior of Bispyribac-sodium in aquatic systems is of particular importance. core.ac.uk It is highly soluble in water, which influences its distribution between the water column and sediment. neptjournal.com Studies have shown that Bispyribac-sodium can dissipate from the water phase relatively quickly, with half-lives ranging from 1.4 to 5.6 days in rice paddy water. researchgate.netresearchgate.net In one study, over 90% of the herbicide dissipated from the water within 5 days. researchgate.net Another investigation in a flooded rice field observed a 99.72% reduction in the water concentration over 90 days. core.ac.uk

In the sediment of these flooded systems, dissipation also occurs, though it can be slower than in the water phase. Residual amounts of the herbicide have been detected in sediment up to 90 days after application. core.ac.uk The dissipation in sediment is a critical aspect of its environmental fate, as sediments can act as a reservoir, releasing the compound back into the water column over time.

Table 1: Dissipation Half-life (DT50) of Bispyribac-sodium in Aquatic Systems

Dissipation in Soil Matrices

In terrestrial environments, the dissipation of Bispyribac-sodium is influenced by the complex and variable nature of the soil matrix. nih.gov Generally, it is not expected to be highly persistent in soil. herts.ac.uk Laboratory and field studies have reported a wide range of half-lives, reflecting the impact of differing soil properties and environmental conditions.

Dissipation in soil consistently follows first-order kinetics. neptjournal.comresearchgate.netnih.gov Reported half-lives in soil can range from as short as 2.8 days to over 40 days. nih.govresearchgate.net For instance, one study found that over 75% of the applied Bispyribac-sodium dissipated within 7 days. researchgate.net Another comprehensive study reported half-lives in various Indian soils ranging from 4.06 to 13.93 days. researchgate.net The U.S. Environmental Protection Agency (EPA) has characterized Bispyribac-sodium as being moderately persistent in the environment. epa.gov

Table 2: Dissipation Half-life (DT50) of Bispyribac-sodium in Various Soil Types

Influence of Environmental Conditions on Bispyribac-sodium Degradation

The rate at which Bispyribac-sodium degrades is not intrinsic but is heavily modulated by the surrounding environmental conditions. Factors such as pH, redox potential (the presence or absence of oxygen), soil composition, moisture content, and temperature can significantly accelerate or retard its breakdown. escholarship.orgnih.gov

Effects of pH on Transformation Rates in Water

The pH of the water is a critical factor influencing the hydrolytic degradation of Bispyribac-sodium. escholarship.orgnih.gov Studies have demonstrated that the rate of dissipation is pH-dependent, with the herbicide being most stable in alkaline conditions and degrading faster in acidic conditions. escholarship.orgresearchgate.net

In a laboratory experiment, the half-life of Bispyribac-sodium was found to be shortest at pH 4 (19.86–21.33 days), increasing at pH 7 (22.22–23.42 days), and was longest at pH 9.2 (25.77–36.29 days). escholarship.org This indicates that hydrolysis contributes significantly to its degradation, particularly in acidic waters. escholarship.orgnih.gov Photocatalytic degradation studies also show a faster reaction at an acidic pH of 4 compared to neutral or alkaline conditions. ignited.in

Impact of Redox Potential (Aerobic vs. Anaerobic Conditions)

The redox potential, specifically the presence (aerobic) or absence (anaerobic) of oxygen, plays a significant role in the persistence of Bispyribac-sodium, particularly in soil environments. Research indicates that dissipation is generally slower under anaerobic (submerged or flooded) conditions compared to aerobic (field capacity moisture) conditions. unex.esnih.gov

In one study, the half-life of Bispyribac-sodium in various soils ranged from 12.79 to 27.32 days under field capacity (aerobic) conditions. nih.gov In contrast, under submerged (anaerobic) conditions, the half-life increased to a range of 21.41 to 40.96 days in the same soils. nih.gov This suggests that microbial degradation by aerobic microorganisms is a more efficient pathway for this herbicide. Under anaerobic conditions, Bispyribac-sodium is considered to be moderately to highly persistent in flooded paddy soils. neptjournal.com

Influence of Soil Type, Moisture, and Temperature on Dissipation

Soil characteristics and climatic factors are major determinants of Bispyribac-sodium's persistence. nih.gov

Soil Type: Dissipation rates vary significantly with soil texture. nih.gov Generally, degradation is faster in soils with higher organic matter and certain clay contents. One study found that dissipation was fastest in loam soil (DT50 = 12.79–14.52 days), followed by clay loam (DT50 = 22.01–23.15 days), sandy loam (DT50 = 23.34–25.17 days), and was slowest in loamy sand soil (DT50 = 25.39–27.32 days). researchgate.netnih.gov Adsorption-desorption studies show that adsorption is positively correlated with clay content and pH, but not with organic carbon content. researchgate.netresearchgate.net However, another study indicated that organic matter had a negative impact on adsorption. bohrium.com

Moisture: As discussed under redox potential, soil moisture content directly impacts the oxygen status of the soil and, consequently, the degradation rate. Dissipation is slower in submerged soils compared to soils at field capacity moisture levels. nih.gov

Temperature: Temperature has a direct and significant effect on the rate of Bispyribac-sodium dissipation. nih.gov Increased temperatures generally lead to faster degradation, likely due to increased microbial activity and accelerated chemical reactions. A laboratory study demonstrated this relationship clearly, with half-life values decreasing as the temperature increased from 30°C to 50°C. nih.gov At 30°C, the DT50 ranged from 12.79 to 40.96 days, which shortened to 7.36-36.96 days at 40°C, and further to 4.09-31.61 days at 50°C. nih.gov

Table 3: Chemical Compounds Mentioned

Biotic and Abiotic Degradation Processes of Bispyribac-sodium

The environmental persistence and fate of the herbicide bispyribac-sodium are governed by a combination of biotic and abiotic degradation processes. These transformation pathways are critical in determining the compound's half-life and potential for mobility in soil and aquatic environments. Biotic degradation primarily involves microbial action, whereas abiotic processes include chemical reactions such as hydrolysis and oxidation.

Microbial Transformations and Community Dynamics in Soil and Aquatic Systems

Microbial activity is a significant driver in the degradation of bispyribac-sodium. In soil, microorganisms play a critical role in the herbicide's depletion. neptjournal.com The dissipation of bispyribac-sodium in soil generally follows first-order kinetics. neptjournal.com Its persistence varies with environmental conditions; the half-life is approximately 62 days in aerobic environments and extends to between 88 and 109 days in anaerobic conditions. wi.gov In anaerobic flooded paddy soils, it is considered moderately to highly persistent. neptjournal.com Studies in non-sterilized paddy soils have recorded half-lives ranging from 9.02 to 26.91 days. neptjournal.com

Specific microorganisms capable of degrading bispyribac-sodium have been identified. A bacterial consortium named BDAM, comprising Achromobacter xylosoxidans (BD1), Achromobacter pulmonis (BA2), and Ochrobactrum intermedium (BM2), has demonstrated effective degradation of the herbicide. nih.gov Optimization studies showed that this consortium achieved a maximum degradation of 85.6% under specific conditions of temperature (40°C), pH (8), and inoculum size (0.4 g/L). nih.gov

The application of bispyribac-sodium, however, can alter soil microbial community structure and function. researchgate.net Research has shown that its application can lead to a significant decline in soil microbial biomass carbon (MBC) and the activities of key soil enzymes such as dehydrogenase, alkaline phosphatase, and urease within the first 30 days. researchgate.netnih.gov Populations of heterotrophic bacteria, actinomycetes, and fungi have also been observed to decrease following treatment with the herbicide. researchgate.netnih.gov These effects suggest that while some microbes can degrade the compound, its presence can have a broader, inhibitory impact on the non-target soil microflora. researchgate.net

Table 1: Effect of Bispyribac-sodium on Soil Microbial Properties

| Parameter | Observation | Source(s) |

|---|---|---|

| Microbial Biomass Carbon (MBC) | Significantly declined from day 1 to day 30 post-application. | researchgate.netnih.gov |

| Soil Enzyme Activities | Dehydrogenase, alkaline phosphatase, and urease activities significantly decreased. | researchgate.netnih.gov |

| Microbial Populations | Counts of heterotrophic bacteria, actinomycetes, and fungi decreased. | researchgate.netnih.gov |

| Functional Diversity | Shannon index value was higher in control soils compared to treated soils. | nih.gov |

In aquatic systems, bispyribac-sodium is broken down by microbes. wi.gov In aerobic aquatic environments, the compound underwent biotransformation of over 20% within 30 days. apvma.gov.au The primary degradation product in these systems is often desmethyl bispyribac (B138428), which is noted for being medium to highly mobile in soil. cabidigitallibrary.org

Chemical Transformation Pathways (e.g., Oxidation by Colloidal MnO2)

Beyond microbial action, bispyribac-sodium is subject to several abiotic chemical transformation pathways.

Oxidation by Colloidal MnO2: The degradation of bispyribac-sodium can be achieved through oxidation by water-soluble colloidal manganese dioxide (MnO2) in an acidic medium. nih.gov Kinetic studies have shown this degradation to be fractionally ordered in both bispyribac-sodium and the acidic medium under pseudo-first-order reaction conditions with respect to MnO2. nih.gov The reaction rate can be influenced by the presence of surfactants; for instance, the non-ionic surfactant Triton X-100 has been observed to accelerate the degradation rate. nih.gov In contrast, anionic surfactants like sodium dodecyl sulfate (B86663) were found to be ineffective. nih.gov

Hydrolysis: Hydrolysis is another key degradation pathway, and its rate is highly dependent on pH. escholarship.org The dissipation of bispyribac-sodium is fastest in acidic water, followed by neutral and alkaline conditions. escholarship.orgresearchgate.net The major metabolic pathway involves demethylation and the breaking of the ether linkage. escholarship.org The stability of ether compounds is greater in alkaline conditions, leading to a lower degradation rate at higher pH. escholarship.org

Table 2: Half-life of Bispyribac-sodium in Water at Different pH Levels

| pH | Half-life (Days) - Single Dose | Half-life (Days) - Double Dose | Source(s) |

|---|---|---|---|

| 4.0 | 19.86 | 21.33 | escholarship.org |

| 7.0 | 22.22 | 23.42 | escholarship.org |

| 9.2 | 25.77 | 36.29 | escholarship.org |

Phototransformation: Bispyribac-sodium is relatively stable against direct photolysis in pure aqueous solutions as it does not significantly absorb incident sunlight. cabidigitallibrary.org However, its degradation is enhanced through indirect photolysis or photosensitization. cabidigitallibrary.org In natural water containing dissolved organic matter (like humic substances) and inorganic substances (like sodium nitrate), photosensitizers generate reactive species such as superoxide (B77818), singlet oxygen, and peroxides upon irradiation. cabidigitallibrary.org These active species readily react with bispyribac-sodium, transforming it into various degradation products. cabidigitallibrary.org The half-life for bispyribac photolysis was found to be 8 days in the presence of humic substances and 10 days with sodium nitrate (B79036). cabidigitallibrary.org Plausible photodegradation pathways include hydrolysis, O-dealkylation, decarboxylation, and hydroxylation. researchgate.net

Herbicide Interactions and Combinatorial Effects of Bispyribac Sodium in Mixtures

Synergistic Effects in Multi-Component Herbicide Formulations

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. Formulations containing bispyribac-sodium often exhibit synergy, leading to enhanced weed control efficiency across a wider range of weed species, including grasses, sedges, and broadleaf weeds.

Research has identified several synergistic combinations with bispyribac-sodium. A mixture with penoxsulam (B166495), another ALS inhibitor, has shown a synergistic effect in controlling cross-spectrum weeds in rice. isws.org.in Similarly, tank-mixing bispyribac-sodium with ACCase inhibitors such as fenoxaprop-p-ethyl (B1329639) or cyhalofop-butyl (B1669532) has been found to improve the control of specific grass weeds that are less susceptible to bispyribac-sodium alone, such as Leptochloa chinensis. cabidigitallibrary.orgisws.org.incabidigitallibrary.org This combination provides a broader spectrum of weed management. cabidigitallibrary.orgagriscitech.eu Studies have demonstrated that herbicide combinations can increase weed control efficiency by 36-50% compared to the sole application of bispyribac-sodium. cabidigitallibrary.org For instance, the combination of bispyribac-sodium with fenoxaprop-p-ethyl resulted in excellent control of Echinochloa colona and Fimbristylis miliacea. cabidigitallibrary.org

Combinations with herbicides from different mode-of-action groups are also common. A notable example is the synergy observed between bispyribac-sodium and propanil, a photosystem II inhibitor. researchgate.net This mixture has proven effective in controlling various weeds, including Digitaria spp. and Eclipta alba. researchgate.net Another effective combination is with metamifop, which has demonstrated higher weed control efficiency compared to bispyribac-sodium applied alone. isws.org.in Research findings indicate that mixtures of bispyribac-sodium with imidazolinone herbicides like imazethapyr (B50286) also result in a synergistic reaction. scinito.ai

Table 1: Examples of Synergistic Herbicide Combinations with Bispyribac-sodium

Antagonistic Interactions with Co-Applied Herbicides (e.g., ACCase Inhibitors)

Antagonism, where the combined effect of herbicides is less than their individual effects, is a significant concern in tank mixtures. This interaction can reduce weed control efficacy. Research indicates that mixtures of Acetyl-CoA Carboxylase (ACCase) inhibitors with ALS inhibitors like bispyribac-sodium frequently result in antagonism, particularly for the control of certain grass species. scielo.br

The interaction between bispyribac-sodium and ACCase inhibitors such as fenoxaprop-p-ethyl and cyhalofop-butyl is complex. While some studies report synergistic outcomes for broadening the weed control spectrum, others document antagonism depending on the target weed. For example, one study found that tank-mixing fenoxaprop (B166891) with bispyribac-sodium led to increased biomass of the grass weed Echinochloa colona compared to sequential application, indicating antagonism. isws.org.in However, the same study noted that this mixture improved control of Echinochloa stagnina. isws.org.in This suggests the nature of the interaction is highly species-dependent.

Another study highlighted that the efficacy of cyhalofop-butyl against the grass weed Echinochloa stagnina was reduced when tank-mixed with Almix®, a product containing two other ALS-inhibiting herbicides. isws.org.in This demonstrates that antagonism can occur when herbicides with different modes of action are combined, potentially due to biochemical or physiological interference within the plant. The general observation is that antagonism is the predominant effect in 64% of evaluated mixtures between ACCase inhibitors and ALS inhibitors. scielo.brresearchgate.net

Table 2: Documented Antagonistic Interactions with Bispyribac-sodium or Related Mixtures

Interactions with Non-Herbicidal Chemical Agents Affecting Efficacy (e.g., Enzyme Inhibitors)

The performance of bispyribac-sodium can be significantly influenced by non-herbicidal agents such as adjuvants, surfactants, and safeners. These agents can modify the physical properties of the spray solution, enhance herbicide absorption, or alter the herbicide's metabolism within the plant.

Adjuvants play a critical role in improving the efficacy of bispyribac-sodium. Studies have shown that adding mineral oil or spreading materials to spray solutions can enhance weed control, allowing for effective results even at reduced herbicide rates. scinito.airesearchgate.net The addition of these agents improves the power of the herbicide by increasing its retention and penetration on the leaf surface. Laboratory experiments confirmed that foliar absorption of bispyribac-sodium increased significantly with the use of adjuvants like crop oil concentrate, non-ionic surfactant, and especially methylated seed oil (MSO). confex.com The combination of MSO/organosilicone (MSO/OSL) adjuvants with urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) has been shown to increase absorption by four- to five-fold compared to treatments without UAN, leading to greater fresh weight reduction of target weeds. msstate.edu

Conversely, some non-herbicidal agents can be used to protect the crop from herbicide injury, acting as safeners. Research has explored the use of hydrogen-rich water (HRW) as a pretreatment to alleviate the phytotoxicity of bispyribac-sodium in rice. mdpi.com HRW was found to increase the activity of antioxidative enzymes like catalase and superoxide (B77818) dismutase in rice seedlings. This enhancement of the plant's defense system helps it to more rapidly degrade the herbicide, thus reducing injury while maintaining weed control efficacy. mdpi.com

Table 3: Interactions of Bispyribac-sodium with Non-Herbicidal Agents

Advanced Analytical Methodologies for Detection and Quantification of Bispyribac Sodium

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex sample matrices. For bispyribac-sodium, several liquid chromatography-based methods have been developed and validated, each offering distinct advantages in terms of speed, sensitivity, and applicability.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of bispyribac-sodium. Paired with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, HPLC provides reliable and accurate quantification in diverse samples such as water, soil, and rice tissues.

A key aspect of HPLC methods is the optimization of the mobile phase and column to achieve good separation and peak shape. For bispyribac-sodium, reversed-phase columns, particularly C18, are standard. agriculturejournals.cz A typical mobile phase consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous solution, often acidified with phosphoric acid to ensure the analyte is in a suitable form for retention and detection. agriculturejournals.cznih.gov For instance, a mobile phase of methanol and water (75:25, v/v) containing 0.04% phosphoric acid has been successfully used. nih.gov

Validation studies demonstrate the robustness of HPLC methods. In surface water analysis, an HPLC-DAD method achieved average recoveries of 101.3% and 97.7% under repeatability and intermediate precision conditions, respectively, with a limit of detection (LOD) of 0.1 µg/L. researchgate.netacademicoa.com For soil and rice matrices, HPLC methods have shown mean recoveries ranging from 81.02% to 98.10%, with LODs as low as 0.002 mg/L in water and 0.01 mg/kg in soil and rice tissues. agriculturejournals.cznih.gov These findings confirm that HPLC is a suitable and effective tool for routine monitoring of bispyribac-sodium residues.

Interactive Table: Summary of HPLC Method Parameters for Bispyribac-sodium Analysis

| Parameter | Water Samples researchgate.netacademicoa.com | Soil & Rice Plant/Grain Samples agriculturejournals.cznih.gov |

| Column | C18 | ODS / C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (acidified) | Methanol/Water + 0.04% H₃PO₄ (75:25, v/v) |

| Detector | Diode Array Detector (DAD) | UV Detector (250 nm) |

| Retention Time | ~9.9 min | ~10.14 min |

| LOD | 0.1 µg/L | 0.002 mg/L (water), 0.01 mg/kg (soil/rice) |

| LOQ | 0.3 µg/L | Not Specified |

| Mean Recovery | 97.7% - 101.3% | 81.02% - 98.10% |

| RSD | 0.9% - 7.5% | 3.89% - 8.66% |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

For ultra-trace level detection and unambiguous identification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. Its superior sensitivity and selectivity make it ideal for analyzing complex matrices and confirming the presence of residues at very low concentrations.

LC-MS/MS methods for bispyribac-sodium typically use a reversed-phase C18 column and a gradient elution with mobile phases consisting of acetonitrile and an aqueous solution containing formic acid and ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.gov Detection is performed using an electrospray ionization (ESI) source, usually in positive ion mode, with analysis in the dynamic multiple reaction monitoring (dMRM) mode for high specificity. nih.govnih.gov This mode monitors specific precursor-to-product ion transitions unique to bispyribac-sodium, minimizing the risk of false positives. nih.gov

The performance of LC-MS/MS methods is exceptional. Studies have reported Limits of Quantification (LOQs) as low as 0.1 µg/kg for soil and husked rice, 0.2 µg/kg for water, and 5.0 µg/kg for rice plants. scielo.br Mean recoveries are consistently in the range of 73% to 108%, with relative standard deviations (RSDs) below 13%, demonstrating high accuracy and precision. nih.govscielo.br The high sensitivity of LC-MS/MS makes it invaluable for dissipation studies, where it has been used to determine the half-lives of bispyribac-sodium in soil, water, and plants, which were found to be in the range of 1.4 to 5.6 days. scielo.br

Interactive Table: Performance of LC-MS/MS Method for Bispyribac-sodium Residue Analysis scielo.br

| Matrix | LOQ (µg/kg) | Average Recovery (%) | RSD (%) |

| Rice Plant | 5.0 | 74.7 - 108 | < 13 |

| Rice Hull | 2.0 | 74.7 - 108 | < 13 |

| Husked Rice | 0.1 | 74.7 - 108 | < 13 |

| Soil | 0.1 | 74.7 - 108 | < 13 |

| Water | 0.2 | 74.7 - 108 | < 13 |

LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Ultra-Fast Liquid Chromatography (UFLC) represents an evolution of HPLC, designed to significantly reduce analysis time without compromising separation efficiency. This is achieved by using columns with smaller particle sizes and instrumentation capable of handling higher pressures and flow rates.

A UFLC method has been developed and validated for the quantification of bispyribac-sodium in pesticide formulations. epa.gov The method utilizes a C18 column with a mobile phase of acetonitrile and water (50:50, v/v) and UV detection at 254 nm. epa.gov The key advantage is speed, with the ability to quantify bispyribac-sodium within a 15-minute gradient elution. epa.gov

The validation of this UFLC method, following guidelines from the Collaborative International Pesticides Analytical Council (CIPAC), demonstrated its accuracy, precision, and specificity. epa.gov The method showed excellent linearity and precision, with RSD values for repeatability in retention time and peak area being 0.060% and 0.218%, respectively. epa.gov Accuracy, measured as percent recovery, was found to be 101.14%. epa.gov These results establish UFLC as a reliable and efficient alternative to conventional HPLC for high-throughput analysis of bispyribac-sodium, particularly in quality control settings.

Interactive Table: Validation Parameters for UFLC Analysis of Bispyribac-sodium epa.gov

| Validation Parameter | Result |

| Precision (RSD - Retention Time) | 0.060% |

| Precision (RSD - Peak Area) | 0.218% |

| Accuracy (% Recovery) | 101.14% |

| Specificity | No interference observed |

| Linearity (R²) | > 0.99 |

RSD: Relative Standard Deviation.

Sample Preparation and Extraction Techniques

Effective sample preparation is a prerequisite for accurate chromatographic analysis. The goal is to extract the target analyte from the sample matrix and remove interfering components that could compromise the analytical results.

Solid Phase Extraction (SPE) is the most common cleanup technique for the analysis of bispyribac-sodium, especially in aqueous samples like surface and river water. researchgate.net The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For bispyribac-sodium, which has a pKa of 3.05, samples are typically acidified to a pH of 2.0 before extraction. This ensures the compound is in its neutral, non-ionized form, allowing for effective retention on non-polar sorbents like C18 or styrene-divinylbenzene copolymers. researchgate.net After loading the sample, the cartridge is washed and the bispyribac-sodium is eluted using solvents such as acetonitrile or methanol. This procedure not only cleans up the sample but also concentrates the analyte, significantly improving the method's detection limits. researchgate.net

In solid matrices like soil and rice, an initial extraction with a solvent is required before cleanup. nih.gov For example, soil samples can be extracted with a mixture of acetonitrile and water. Rice tissues (straw and grain) can be extracted with a solution of 4% sodium bicarbonate, followed by liquid-liquid partitioning steps before a final cleanup, which can involve anion exchange SPE or silica (B1680970) gel cartridges. nih.govscielo.br

Interactive Table: Typical Solid Phase Extraction (SPE) Protocol for Bispyribac-sodium in Water researchgate.net

| Step | Procedure |

| 1. Sample pH Adjustment | Adjust 100 mL water sample to pH 2.0 with acid. |

| 2. Cartridge Conditioning | Condition C18 cartridge with methanol, followed by pH 2.0 water. |

| 3. Sample Loading | Percolate the water sample through the cartridge (~5 mL/min). |

| 4. Washing | Wash cartridge with purified water to remove interferences. |

| 5. Elution | Elute bispyribac-sodium with two aliquots of acetonitrile or methanol. |

| 6. Reconstitution | Evaporate the eluent and redissolve the residue in the mobile phase for injection. |

Beyond conventional SPE, more advanced sample preparation techniques have been developed to handle complex solid and semi-solid matrices efficiently.

One such method with direct application to bispyribac-sodium is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This technique involves an initial extraction of the sample with acetonitrile, followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium acetate to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is performed by adding a small amount of sorbent (e.g., C18) to an aliquot of the extract to remove interfering matrix components like fats and pigments. nih.gov The QuEChERS method has been successfully applied to the analysis of bispyribac-sodium in rice, soil, and water, proving to be simple, rapid, and effective in combination with LC-MS/MS detection. scielo.br

Another powerful technique, particularly for solid and viscous samples, is Matrix Solid-Phase Dispersion (MSPD) . MSPD accomplishes sample homogenization, extraction, and cleanup in a single, integrated process. The method involves blending the sample (e.g., plant tissue, soil) directly with an abrasive solid support, such as silica-based C18, in a mortar with a pestle. This mechanical blending disrupts the sample matrix, dispersing it over the surface of the sorbent material. This mixture is then packed into a column, and analytes can be selectively eluted by passing different solvents through the column. MSPD is highly versatile and can be tailored by choosing different sorbents and elution solvents to isolate a wide range of compounds. While specific published applications of MSPD for bispyribac-sodium are not prominent, its proven efficacy for other herbicides in complex food and environmental matrices makes it a highly suitable and advanced alternative for its extraction.

Method Validation and Performance Characteristics in Diverse Matrices

The reliability and accuracy of any analytical method for the detection and quantification of Bispyribac-sodium are contingent upon a rigorous validation process. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing consistent and reproducible results across different sample types. Key performance characteristics evaluated during validation include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (assessed via recovery studies), and precision (repeatability and intermediate precision). These parameters are assessed in various environmental and agricultural matrices to account for potential interferences that could affect the analytical outcome.

Research has led to the development and validation of several sophisticated methods for analyzing Bispyribac-sodium residues in matrices such as water, soil, and various parts of the rice plant.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or a UV-Vis detector, is a widely used technique for the quantification of Bispyribac-sodium. scielo.brscielo.br

For surface water samples, a validated method involving solid-phase extraction (SPE) followed by HPLC-DAD has demonstrated excellent performance. scielo.brscielo.brresearchgate.net The validation of this method established a linear range from 0.06 to 5.0 mg L⁻¹ with a correlation coefficient (r) of 0.9998. scielo.brscielo.br The instrumental limit of detection (LOD) was 0.02 mg L⁻¹, and the limit of quantification (LOQ) was 0.06 mg L⁻¹. scielo.br However, when factoring in a sample preconcentration step, the method's LOD and LOQ in surface water were significantly lower at 0.1 µg L⁻¹ and 0.3 µg L⁻¹, respectively. scielo.br Accuracy and precision were confirmed through recovery studies at different concentration levels, with average recoveries ranging from 93.3% to 99.7%. scielo.br The relative standard deviation (RSD) for repeatability and intermediate precision was consistently below 7.5%, indicating high precision. scielo.br

In more complex matrices like soil, rice straw, and grain, HPLC methods have also been successfully validated. academicoa.comresearchgate.net A study employing an HPLC system with a UV-VIS detector reported a minimum detectable concentration of 0.01 ppm for Bispyribac-sodium in these matrices. academicoa.comresearchgate.net The method showed strong linearity with a correlation coefficient of 0.99. academicoa.com The accuracy was high, with mean recovery rates of 98.10% in soil, 97.01% in rice grain, and 96.06% in rice straw. academicoa.com Another study confirmed high recovery rates for plant and grain samples, ranging from 90.1% to 98.7%. neptjournal.com

Table 1: Performance Characteristics of Validated HPLC Methods for Bispyribac-sodium

| Analytical Method | Matrix | LOD | LOQ | Mean Recovery (%) | RSD (%) | Citation(s) |

|---|---|---|---|---|---|---|

| HPLC-DAD | Surface Water | 0.1 µg L⁻¹ | 0.3 µg L⁻¹ | 96.2 | 2.8 - 7.5 | scielo.br |

| HPLC-UV | Rice Straw | <0.01 ppm | - | 96.06 | - | academicoa.com |

| HPLC-UV | Rice Grain | <0.01 ppm | - | 97.01 | - | academicoa.com |

| HPLC-UV | Soil | <0.01 ppm | - | 98.10 | - | academicoa.com |

| HPLC-DAD | Rice Plant | - | - | 92.6 - 98.7 | - | neptjournal.com |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. '-' indicates data not specified in the cited source.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

For enhanced sensitivity and selectivity, particularly in complex food matrices, methods based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed. A prominent approach involves the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol prior to LC-MS/MS analysis. nih.govresearchgate.net

A validated QuEChERS-based LC-MS/MS method for the determination of Bispyribac-sodium in rice demonstrated excellent linearity, with correlation coefficients (r²) not less than 0.996. nih.govresearchgate.net The method is highly sensitive, with a limit of detection (LOD) of 3 µg/kg. nih.govresearchgate.net The accuracy of the method was confirmed with mean spiked recoveries ranging from 73.0% to 86.7% at three different concentration levels. nih.govresearchgate.net The precision was also very good, with relative standard deviations (RSDs) between 1.2% and 5.5%. nih.govresearchgate.net This method is noted for being simple, rapid, and suitable for the simultaneous determination of multiple pesticide residues. nih.gov

Table 2: Performance Characteristics of Validated LC-MS/MS Method for Bispyribac-sodium in Rice

| Sample Preparation | Analytical Method | Matrix | LOD | Mean Recovery (%) | RSD (%) | Citation(s) |

|---|

LOD: Limit of Detection; RSD: Relative Standard Deviation.

Potentiometric Methods

Novel analytical approaches, such as potentiometry using ion-selective electrodes, have also been validated for the determination of Bispyribac-sodium. A method based on a tridodecyl methyl ammonium chloride (TDMAC) based sensor was developed and validated for use in commercial formulations, rice, and agricultural wastewater. mdpi.com

The method was validated under both static and hydrodynamic (flow injection analysis) modes. In static mode, the sensor showed a linear response across a concentration range of 9.1 × 10⁻⁶ to 1.0 × 10⁻² M, with a detection limit of 6.0 × 10⁻⁶ M. mdpi.com For the hydrodynamic mode, the linear range was 2 × 10⁻⁴ to 1.0 × 10⁻² M with a detection limit of 5.6 × 10⁻⁵ M. mdpi.com The method demonstrated good accuracy, with average recoveries of 97.1% in spiked rice samples for the static mode and 97.6% for the flow injection mode. mdpi.com The precision was also high, with RSD values for repeated measurements in the range of 1.1 ± 0.7% to 1.5 ± 0.4%. mdpi.com

Table 3: Performance Characteristics of a Validated Potentiometric Method for Bispyribac-sodium

| Mode of Operation | Matrix | LOD | Linear Range (M) | Mean Recovery (%) | RSD (%) | Citation(s) |

|---|---|---|---|---|---|---|

| Static | Rice / Wastewater | 6.0 x 10⁻⁶ M | 9.1 x 10⁻⁶ - 1.0 x 10⁻² | 97.1 | 1.1 ± 0.7 | mdpi.com |

LOD: Limit of Detection; M: Molarity; RSD: Relative Standard Deviation.

Emerging Research in Bispyribac Sodium Synthesis and Derivative Development

Novel Chemical Synthesis Routes for Bispyribac-sodium (e.g., Phase Transfer Catalysis)

The industrial production of bispyribac-sodium has traditionally followed established synthetic pathways. However, emerging research highlights a shift towards greener and more efficient methodologies, with phase transfer catalysis (PTC) standing out as a promising alternative. dokumen.pub PTC is a chemical technique that facilitates the reaction between substances located in different immiscible phases (like a solid and a liquid), often leading to faster reactions, milder conditions, and reduced waste. dokumen.pub

A notable development in this area is a patented method for preparing bispyribac-sodium that utilizes a phase transfer catalyst. google.com This process involves the direct reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2,6-dihydroxybenzoic acid. The use of a catalyst in this reaction is designed to improve yield and simplify the manufacturing process, representing a cleaner technological approach compared to older methods. google.com While the specific catalysts can vary, the principle involves enhancing the reactivity and transfer of chemical species across the phase boundary. The reaction generally uses solvents such as toluene, chlorobenzene, or methylene (B1212753) dichloride. google.com

Table 1: Key Components in a Patented PTC Synthesis of Bispyribac-sodium This table is based on data from a patented synthesis method.

| Component Type | Example(s) | Role in Synthesis |

| Raw Materials | 2-chloro-4,6-dimethoxypyrimidine, 2,6-dihydroxybenzoic acid | Core molecular building blocks |